Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the signaling pathways that regulate the development and activation of B cells and other immune cells.
Mécanisme D'action
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate selectively inhibits the activity of BTK, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways downstream of the B-cell receptor and other immune receptors. BTK activation leads to the activation of downstream pathways such as the PI3K/AKT and NF-κB pathways, which promote cell survival, proliferation, and differentiation. Inhibition of BTK by this compound blocks these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, this compound has been shown to modulate the immune system by inhibiting B-cell activation, proliferation, and differentiation, and by reducing the production of cytokines and chemokines. This compound has also been shown to inhibit platelet aggregation and thrombus formation, which may have implications for the treatment of thrombotic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate is a potent and selective inhibitor of BTK, with favorable pharmacokinetic properties and good oral bioavailability. It has been shown to be well-tolerated in preclinical and clinical studies, with manageable side effects such as diarrhea, nausea, and fatigue. However, like any experimental drug, this compound has some limitations for lab experiments, such as its cost and availability, the need for specialized equipment and expertise for its synthesis and characterization, and the need for appropriate controls and assays to validate its effects.
Orientations Futures
There are several potential future directions for the development and application of Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate. These include:
1. Combination therapy: this compound has shown synergistic effects with other drugs such as venetoclax and rituximab, and may have potential for combination therapy with other targeted agents or immunotherapies.
2. Biomarker identification: this compound may have differential effects on different subtypes of cancer or immune cells, and biomarkers for patient selection and monitoring may be useful.
3. Resistance mechanisms: Resistance to BTK inhibitors is a common problem in cancer therapy, and understanding the mechanisms of resistance to this compound may help to develop strategies to overcome it.
4. Novel indications: this compound may have potential for the treatment of other diseases such as autoimmune disorders, inflammatory diseases, and viral infections, based on its effects on the immune system and platelet function.
In conclusion, this compound is a promising small molecule inhibitor with potential for the treatment of various types of cancer and other diseases. Its selective inhibition of BTK and modulation of the immune system make it an attractive target for further research and development.
Applications De Recherche Scientifique
Tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to inhibit the growth and survival of cancer cells both in vitro and in vivo, and to enhance the antitumor activity of other drugs such as rituximab and venetoclax. This compound has also been evaluated in clinical trials for the treatment of relapsed or refractory B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
tert-butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO3/c1-15(2,3)22-14(20)19-8-6-16(21,7-9-19)11-4-5-12(17)13(18)10-11/h4-5,10,21H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWECDQPIMZIVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=C(C=C2)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678139 | |
Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
871112-36-6 | |
Record name | tert-Butyl 4-(3,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70678139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.